molecular formula C18H11Br2N3 B2957372 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline CAS No. 861210-40-4

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Cat. No. B2957372
CAS RN: 861210-40-4
M. Wt: 429.115
InChI Key: MGRPFANBHCSDRD-UHFFFAOYSA-N
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Description

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied. For instance, Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline . The synthesis process typically involves the use of a mixture of 4-(1H-imidazol-1-yl)benzaldehyde, corresponding substituted acetophenone, and methanol, with NaOH added dropwise over a period of 30–40 min with continuous stirring at ambient temperature .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds has been characterized using various techniques such as FT-IR, 1H NMR, 13C NMR . Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group . Various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis were performed to elucidate the structure of the crystal .


Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They also exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can vary widely. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . More specific properties such as boiling point, melting point, and density can be found in specialized databases .

Scientific Research Applications

Receptor Antagonists and Binding Studies

  • Angiotensin II Receptor Antagonists : Compounds with a 4-phenylquinoline fragment, similar to the 6,8-dibromo derivative, have been investigated as AT1 receptor antagonists. These studies have revealed high receptor affinity and the potential for developing polymeric prodrugs based on a novel release mechanism (Cappelli et al., 2006).

  • AMPA-Type Non-NMDA Receptor : A quinoxalinedione derivative with an imidazolyl substituent showed potent activity for the AMPA receptor, suggesting potential use in neurological applications (Ohmori et al., 1994).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Novel quinoline-based imidazoles have been synthesized, showing promising antimicrobial activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Vodela & Chakravarthula, 2016).

  • Anti-Cancer Activity : Fused imidazoquinoline compounds have been developed with significant anti-cancer activities, indicating their potential in cancer treatment strategies (Thigulla et al., 2016).

Other Pharmacological Applications

  • Allosteric Enhancers of Human A3 Adenosine Receptors : 1H-imidazo-[4,5-c]quinolines have been identified as allosteric enhancers of human A3 adenosine receptors, suggesting applications in treating brain ischemia and hypoxic conditions (Gao et al., 2002).

  • Benzodiazepine Receptor Ligands : Synthesized 2-arylimidazo[4,5-c]quinolines have been evaluated as benzodiazepine receptor ligands, revealing the importance of the aryl group's bulkiness at certain positions for binding affinity and in vivo activity (Takada et al., 1996).

Safety and Hazards

Safety and hazards associated with imidazole-containing compounds can vary depending on the specific compound. For instance, some imidazole derivatives used in commercial drugs have been associated with specific safety profiles and side effects . More specific safety data can be found in specialized databases .

properties

IUPAC Name

6,8-dibromo-2-(4-imidazol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2N3/c19-14-9-13-3-6-17(22-18(13)16(20)10-14)12-1-4-15(5-2-12)23-8-7-21-11-23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPFANBHCSDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C=C2)Br)Br)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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